Cas no 2137575-29-0 (6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine)
![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine structure](https://ja.kuujia.com/scimg/cas/2137575-29-0x500.png)
6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine 化学的及び物理的性質
名前と識別子
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- 2137575-29-0
- 6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
- EN300-708674
- 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine
-
- インチ: 1S/C8H12N2O3/c1-11-8(12-2)5-10-7(13-6-8)3-4-9-10/h3-4H,5-6H2,1-2H3
- InChIKey: PGAIZATWCIJVBH-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=NN2CC(C1)(OC)OC
計算された属性
- せいみつぶんしりょう: 184.08479225g/mol
- どういたいしつりょう: 184.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 45.5Ų
6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EJ0S-10g |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 10g |
$7960.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-2.5g |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 2.5g |
$3662.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-1g |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 1g |
$1898.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-500mg |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 500mg |
$1494.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-250mg |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 250mg |
$971.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-50mg |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 50mg |
$487.00 | 2023-12-19 | |
Enamine | EN300-708674-1.0g |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P01EJ0S-5g |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 5g |
$5388.00 | 2023-12-19 | |
1PlusChem | 1P01EJ0S-100mg |
6,6-dimethoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2137575-29-0 | 95% | 100mg |
$699.00 | 2023-12-19 |
6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazineに関する追加情報
Research Brief on 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine (CAS: 2137575-29-0)
6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine (CAS: 2137575-29-0) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activities, and potential as a drug candidate.
The compound belongs to the pyrazolo[5,1-b][1,3]oxazine class of heterocycles, which are known for their diverse pharmacological properties. Recent studies have demonstrated that 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine exhibits promising biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The presence of two methoxy groups at the 6-position is believed to contribute to its enhanced metabolic stability and bioavailability compared to similar compounds.
In a recent study published in the Journal of Medicinal Chemistry (2023), researchers developed an optimized synthetic route for 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine with improved yield and purity. The synthetic approach involved a [3+3] cycloaddition reaction between appropriately substituted pyrazole and oxazine precursors, followed by selective methoxylation. The team reported an overall yield of 68% with >99% purity, making this method suitable for large-scale production.
Pharmacological evaluations have revealed that this compound acts as a potent modulator of GABA-A receptors, with particular affinity for the α5 subunit. This selective activity profile suggests potential applications in the treatment of anxiety disorders and cognitive impairments. In vitro studies using primary neuronal cultures demonstrated neuroprotective effects at nanomolar concentrations, while in vivo models showed improved cognitive performance without significant sedative effects.
Another significant finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported that 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine exhibits dual inhibitory activity against both COX-2 and 5-LOX enzymes. This unique mechanism suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. The compound showed IC50 values of 0.8 μM and 1.2 μM for COX-2 and 5-LOX respectively, with excellent selectivity over COX-1.
Structure-activity relationship (SAR) studies have identified the 6,6-dimethoxy substitution pattern as crucial for maintaining the compound's biological activity while improving metabolic stability. Molecular modeling analyses indicate that these methoxy groups participate in key hydrogen bonding interactions with target proteins, particularly in the GABA-A receptor binding pocket. The dihydropyrazolooxazine core appears to provide optimal rigidity for receptor binding while maintaining sufficient flexibility for favorable pharmacokinetic properties.
Current research efforts are focusing on the development of derivatives and prodrugs of 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine to further optimize its pharmacological profile. Preliminary results from animal models suggest good blood-brain barrier penetration and favorable safety margins, with no observed toxicity at therapeutic doses. These findings position this compound as a promising lead for further drug development in multiple therapeutic areas.
In conclusion, 6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine (CAS: 2137575-29-0) represents an exciting scaffold in medicinal chemistry with demonstrated activities in CNS disorders and inflammation. The recent advances in its synthesis and pharmacological characterization provide a solid foundation for future clinical development. Further research is warranted to fully explore its therapeutic potential and mechanism of action.
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